ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate is a chemical compound belonging to the piperidine family Piperidine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-oxopiperidine-3-carboxylate.
Reduction: Ethyl 3-(hydroxymethyl)-2-hydroxypiperidine-3-carboxylate.
Substitution: Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-amine or ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-alcohol.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, and interference with cellular communication.
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
This compound: Similar in structure but with different functional groups.
3-(Hydroxymethyl)-2-oxopiperidine: Lacks the ester group, leading to different reactivity and applications.
Ethyl 2-oxopiperidine-3-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Properties
CAS No. |
2758000-22-3 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-2-14-8(13)9(6-11)4-3-5-10-7(9)12/h11H,2-6H2,1H3,(H,10,12) |
InChI Key |
OEDGQTHUJWZSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1=O)CO |
Purity |
95 |
Origin of Product |
United States |
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